5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid
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Overview
Description
5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid typically involves the functionalization of the indole ring. Common methods include electrophilic substitution reactions, where the indole nucleus is modified to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where various substituents can be introduced to the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Indole-3-carboxylic acid
- Indole-5-carboxylic acid
- Indole-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-hydroxy-1,2,4,6-tetramethylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-6-5-9-10(7(2)12(6)15)11(13(16)17)8(3)14(9)4/h5,15H,1-4H3,(H,16,17) |
InChI Key |
YYFUJSPLYKSAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C)C(=C(N2C)C)C(=O)O |
Origin of Product |
United States |
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